1,2-Bis(2-bromoethylthio)ethane

Catalog No.
S14319743
CAS No.
63938-31-8
M.F
C6H12Br2S2
M. Wt
308.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(2-bromoethylthio)ethane

CAS Number

63938-31-8

Product Name

1,2-Bis(2-bromoethylthio)ethane

IUPAC Name

1,2-bis(2-bromoethylsulfanyl)ethane

Molecular Formula

C6H12Br2S2

Molecular Weight

308.1 g/mol

InChI

InChI=1S/C6H12Br2S2/c7-1-3-9-5-6-10-4-2-8/h1-6H2

InChI Key

BYFDQYYQTOBXJG-UHFFFAOYSA-N

Canonical SMILES

C(CSCCBr)SCCBr

1,2-Bis(2-bromoethylthio)ethane, with the molecular formula C6H12Br2S2C_6H_{12}Br_2S_2, is a sulfur-containing organic compound notable for its unique structure and properties. It features two bromoethylthio groups attached to an ethane backbone, making it a di-substituted ethane derivative. This compound has garnered attention in various fields due to its potential applications in organic synthesis and material science.

, primarily due to the presence of the bromoethylthio substituents. These reactions include:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, leading to the formation of new compounds.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
  • Cross-Coupling Reactions: The bromo groups make it suitable for cross-coupling reactions with various organometallic reagents, facilitating the synthesis of more complex molecules .

Several methods exist for synthesizing 1,2-bis(2-bromoethylthio)ethane:

  • Appel Reaction: One common method involves treating 1,2-ethanedithiol with carbon tetrabromide in dichloromethane, followed by reaction with triphenylphosphine. This two-step process yields the desired compound with a high yield of approximately 90% .
  • Radical Difunctionalization: Another approach involves radical processes that allow for the introduction of bromoethylthio groups onto an ethylene framework .
  • Direct Halogenation: Ethylene can be reacted with bromine in the presence of a thiol to achieve direct halogenation, although this method may require careful control of conditions to prevent overreaction.

1,2-Bis(2-bromoethylthio)ethane has potential applications in:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Material Science: Its unique properties may be leveraged in developing new materials or coatings.
  • Pharmaceuticals: While specific pharmaceutical applications are not well-documented, similar compounds are often investigated for medicinal chemistry.

Several compounds share structural similarities with 1,2-bis(2-bromoethylthio)ethane. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
1,2-DibromoethaneC₂H₄Br₂Simple dihalide; used as a solvent and intermediate.
1,3-Bis(2-bromoethylthio)propaneC₈H₁₄Br₂S₂Longer carbon chain; potentially different reactivity.
1,2-Bis(phenylthio)ethaneC₁₂H₁₄S₂Contains phenyl groups; different electronic properties.
1,2-Bis(diphenylphosphino)ethaneC₁₂H₁₁P₂Acts as a bidentate ligand; significant in coordination chemistry .

The uniqueness of 1,2-bis(2-bromoethylthio)ethane lies in its specific combination of bromine and thioether functionalities attached to an ethylene backbone, which may influence its reactivity and potential applications compared to these similar compounds.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

307.87267 g/mol

Monoisotopic Mass

305.87472 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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